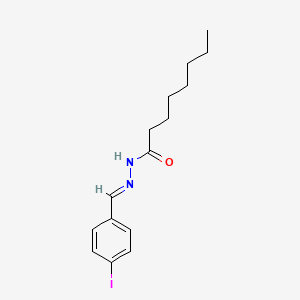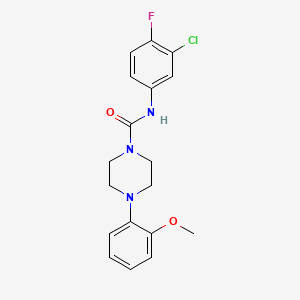
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CFM-2 belongs to the class of piperazinecarboxamide compounds and is known to have an affinity for the sigma-1 receptor.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological processes, including pain perception, inflammation, and neuronal signaling. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce neuropathic pain in animal models, and it has also been shown to have anxiolytic and antidepressant effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has also been shown to have a low toxicity profile, making it a viable compound for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain applications. Additionally, it has a relatively low affinity for the sigma-1 receptor, which may limit its potency in certain contexts.
未来方向
There are several future directions for research related to N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent sigma-1 receptor modulators. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects. While this compound has some limitations for lab experiments, it has several advantages, including its stability and low toxicity profile. Future research is needed to fully understand the potential applications of this compound and to develop more potent sigma-1 receptor modulators.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzaldehyde to form N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide. This intermediate is then reacted with piperazine and chloroform to produce this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various physiological processes. This compound has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-17-5-3-2-4-16(17)22-8-10-23(11-9-22)18(24)21-13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUGRUBWQCQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)
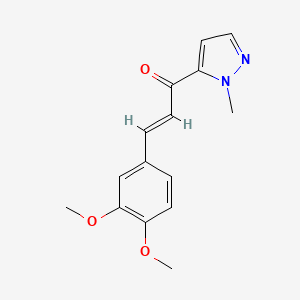
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)
![2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5427905.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
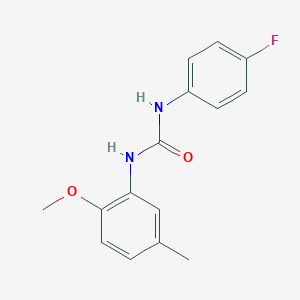
![3-(benzylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5427948.png)
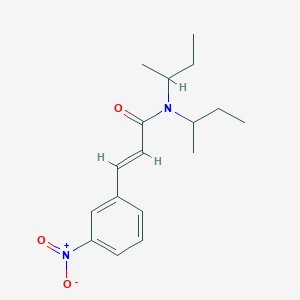
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B5427953.png)
![4-(2-methoxyphenoxy)-1-[4-(methylamino)-2-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B5427965.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5427967.png)
